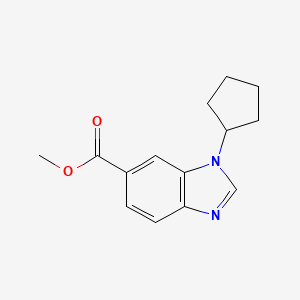

Methyl 3-cyclopentylbenzimidazole-5-carboxylate

Description

Methyl 3-cyclopentylbenzimidazole-5-carboxylate is a benzimidazole derivative featuring a cyclopentyl substituent at position 3 and a methyl ester group at position 4. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling diverse biological interactions.

Properties

IUPAC Name |

methyl 3-cyclopentylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-12-13(8-10)16(9-15-12)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSPJBPQCDQMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN2C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-cyclopentylbenzimidazole-5-carboxylate typically involves the reaction of 3-cyclopentylbenzimidazole with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 3-cyclopentylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohol derivatives.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

Methyl 3-cyclopentylbenzimidazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antiviral activities.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. Benzimidazole derivatives are known to bind to nucleic acids and proteins, affecting their function . This compound may exert its effects by interfering with DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and inferred properties of Methyl 3-cyclopentylbenzimidazole-5-carboxylate and related compounds:

Key Observations:

- Substituent Effects: The cyclopentyl group in the title compound likely increases lipophilicity compared to the benzodioxol group in ’s compound, which may enhance passive diffusion across biological membranes . The absence of a pyrrolidinylpropyl substituent (as in ’s compound) may reduce CNS-targeted activity in the title compound.

Functional Group Reactivity :

Pharmacological Implications

- This compound: Likely optimized for peripheral activity due to moderate lipophilicity and esterase-sensitive design. Potential applications include antimicrobial or anti-inflammatory agents.

- Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate: The pyrrolidinone moiety suggests CNS-targeted applications (e.g., neuropathic pain or cognitive disorders) .

- Compound-d : Mercapto groups imply utility in oxidative stress-related conditions (e.g., cancer or neurodegeneration) .

Research Findings and Characterization

- Synthetic Studies : emphasizes structural elucidation of benzimidazole derivatives via crystallography, suggesting similar methods could apply to the title compound .

- Spectroscopic Data : Compound-d () was characterized using IR (C-S stretch at 624 cm⁻¹) and NMR (methyl and methylene signals at 2.25–3.73 ppm), providing a template for analyzing the title compound’s functional groups .

Biological Activity

Methyl 3-cyclopentylbenzimidazole-5-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopentylamine with benzimidazole-5-carboxylic acid derivatives. The process can be summarized as follows:

- Reagents : Cyclopentylamine, benzimidazole-5-carboxylic acid, and coupling agents (e.g., EDC, HOBt).

- Conditions : The reaction is generally conducted in a solvent like DMF or DMSO under reflux conditions.

- Purification : The product is purified using column chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.15 μM |

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.25 μM |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

- HeLa Cells : IC50 = 10 μM

- MCF-7 Cells : IC50 = 12 μM

- A549 Cells : IC50 = 8 μM

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli. The compound demonstrated a potent inhibitory effect with an MIC value of 0.21 μM, which was significantly lower than that of standard antibiotics such as ciprofloxacin, which had an MIC of 0.5 μM.

Case Study 2: Anticancer Potential

In a study focusing on cancer treatment, this compound was tested against several human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased levels of annexin V positivity, indicating early apoptosis.

4. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The compound was docked against key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation:

| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| DNA Gyrase | -8.2 | Hydrogen bonds with SER1084, ASP437 |

| Topoisomerase II | -7.9 | Pi-stacking interactions with aromatic residues |

These interactions suggest a strong affinity for these targets, which may contribute to its observed biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.